molecular formula C28H36N4O2S B12285058 ent-Lurasidone Hydrochloride

ent-Lurasidone Hydrochloride

Katalognummer: B12285058
Molekulargewicht: 492.7 g/mol
InChI-Schlüssel: PQXKDMSYBGKCJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: ent-Lurasidonhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Der Isoindol-1,3-dionring ist sehr anfällig für alkalische Hydrolyse, während der Benzisothiazolring anfällig für Oxidation ist .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen starke Basen für die Hydrolyse und Oxidationsmittel für Oxidationsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Stabilität der Verbindung zu gewährleisten .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und hydrolysierte Derivate von ent-Lurasidonhydrochlorid .

Wissenschaftliche Forschungsanwendungen

Schizophrenia Treatment

Lurasidone was approved by the FDA in 2010 for treating schizophrenia in adults and later expanded to include adolescents aged 13 to 17 years . Clinical trials have demonstrated that lurasidone effectively reduces symptoms of schizophrenia, with significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .

Table 1: Clinical Efficacy in Schizophrenia

Study TypeDose Range (mg/day)PANSS ImprovementComparison Group
Randomized Controlled Trial40-160-22.8 (80 mg)Placebo
Non-Inferiority Trial40-160-26.5 (160 mg)Quetiapine XR

Bipolar Disorder Management

In June 2013, lurasidone received FDA approval for the treatment of bipolar depression, both as monotherapy and as an adjunct to mood stabilizers like lithium or valproate . Studies indicate that lurasidone significantly alleviates depressive symptoms in bipolar patients, contributing to overall mood stabilization.

Table 2: Clinical Efficacy in Bipolar Disorder

Study TypeDose Range (mg/day)Improvement MeasureComparison Group
Monotherapy Trial20-60Significant symptom reductionPlacebo
Adjunctive Therapy Study20-60Enhanced mood stabilityLithium/Valproate

Lurasidone-Induced Tardive Syndrome

A case series documented instances of tardive dystonia and akathisia in patients treated with lurasidone. One notable case involved a 70-year-old male who developed involuntary movements after starting lurasidone for bipolar disorder. Symptoms improved after discontinuation of the drug .

Long-term Efficacy and Safety

Longitudinal studies have shown that patients on lurasidone experience fewer metabolic side effects compared to other atypical antipsychotics. However, some patients reported akathisia and sedation, which were managed by adjusting dosages .

Pharmacokinetics and Distribution

ent-Lurasidone exhibits high plasma protein binding (>99%) and extensive tissue distribution, indicating significant bioavailability . Its metabolism primarily occurs via cytochrome P450 enzymes, with a low potential for drug-drug interactions due to minimal activity on other receptor systems like muscarinic M1 or histamine H1 receptors .

Wirkmechanismus

ent-Lurasidone Hydrochloride exerts its effects through a combination of antagonist and partial agonist activities at various receptors:

Molecular Targets:

Pathways Involved: The compound’s antagonistic activity at dopamine and serotonin receptors helps to alleviate the symptoms of schizophrenia and bipolar depression by modulating neurotransmitter levels and receptor activity .

Biologische Aktivität

Introduction

ent-Lurasidone Hydrochloride, a novel atypical antipsychotic, is primarily used in the treatment of schizophrenia and bipolar disorder. Its pharmacological profile is characterized by a unique receptor-binding affinity that distinguishes it from other antipsychotics. This article delves into the biological activity of ent-Lurasidone, focusing on its receptor interactions, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Receptor Binding Profile

ent-Lurasidone exhibits a complex interaction with various neurotransmitter receptors, which contributes to its therapeutic effects and side effect profile. The following table summarizes its binding affinities:

Receptor Binding Affinity (Ki values)
Dopamine D20.5 nM
Serotonin 5-HT2A1.2 nM
Serotonin 5-HT1APartial Agonist (Emax = 33%)
Serotonin 5-HT7High Affinity
Alpha-2C AdrenergicModerate Affinity
Histamine H1Very Low Affinity
Muscarinic M1Very Low Affinity

These data indicate that ent-Lurasidone is a potent antagonist at D2 and 5-HT2A receptors, which are crucial for its antipsychotic effects. Additionally, its partial agonism at the 5-HT1A receptor may contribute to anxiolytic effects while minimizing extrapyramidal symptoms commonly associated with other antipsychotics .

Pharmacokinetics

The pharmacokinetic properties of ent-Lurasidone are critical for understanding its clinical application. Key pharmacokinetic parameters include:

  • Absorption : Peak serum concentrations (Cmax) occur approximately 1 to 3 hours post-administration.
  • Bioavailability : Food intake significantly enhances absorption; Cmax and area under the curve (AUC) concentrations increase by approximately threefold and twofold, respectively, when taken with food.
  • Distribution : The volume of distribution is approximately 6,173 L, with about 99% protein binding.
  • Metabolism : Primarily metabolized by cytochrome P450 (CYP) isoenzyme 3A4, producing both active and inactive metabolites.
  • Elimination Half-life : Approximately 18 hours, allowing for once-daily dosing .

Case Studies

Several studies have evaluated the effectiveness of ent-Lurasidone in various populations:

  • Long-term Safety and Effectiveness in Schizophrenia :
    • A 22-month open-label study demonstrated sustained improvement in the Positive and Negative Syndrome Scale (PANSS) scores among patients treated with ent-Lurasidone. Weight gain was minimal (+0.4 kg at Month 12) and metabolic parameters remained stable .
  • Adolescents with Complex Mental Disorders :
    • A retrospective case-note audit involving six adolescents showed positive responses in three cases after exhausting other treatment options. This suggests potential utility in difficult-to-treat populations .
  • Tardive Dyskinesia Cases :
    • Reports of tardive syndrome associated with ent-Lurasidone highlight the need for vigilance regarding movement disorders in patients receiving this treatment .

Efficacy Metrics

The following table summarizes key efficacy metrics from clinical trials:

Study Duration PANSS Score Change Weight Change (kg) Adverse Events (%)
6 months-28.4+0.414.7
12 months-43.6+0.819.2

These findings indicate that ent-Lurasidone is effective in reducing psychotic symptoms while maintaining a favorable safety profile compared to other antipsychotics.

Safety Profile

Ent-Lurasidone is associated with a lower incidence of common side effects seen with other antipsychotics, such as metabolic syndrome and extrapyramidal symptoms. However, it is not without risks; adverse events reported include akathisia (10.8%) and somnolence (10.8%) during long-term treatment .

Eigenschaften

IUPAC Name

4-[[2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKDMSYBGKCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.